Cas no 2248307-29-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate structure
2248307-29-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
CAS番号:2248307-29-9
MF:C19H16ClNO4
メガワット:357.787644386292
CID:5798345
PubChem ID:165980012

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate 化学的及び物理的性質

名前と識別子

    • 2248307-29-9
    • EN300-6518667
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
    • インチ: 1S/C19H16ClNO4/c1-11(13-7-5-6-10-16(13)20)12(2)19(24)25-21-17(22)14-8-3-4-9-15(14)18(21)23/h3-12H,1-2H3
    • InChIKey: APHKZDGCBAUXDN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C(C)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C

計算された属性

  • せいみつぶんしりょう: 357.0767857g/mol
  • どういたいしつりょう: 357.0767857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6518667-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
5.0g
$2110.0 2025-03-14
Enamine
EN300-6518667-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
2.5g
$1428.0 2025-03-14
Enamine
EN300-6518667-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
10.0g
$3131.0 2025-03-14
Enamine
EN300-6518667-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
0.1g
$640.0 2025-03-14
Enamine
EN300-6518667-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
0.5g
$699.0 2025-03-14
Enamine
EN300-6518667-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
1.0g
$728.0 2025-03-14
Enamine
EN300-6518667-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
0.25g
$670.0 2025-03-14
Enamine
EN300-6518667-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate
2248307-29-9 95.0%
0.05g
$612.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate (CAS No. 2248307-29-9) in Modern Chemical Biology

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate, identified by its CAS number 2248307-29-9, represents a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex heterocyclic framework and functional groups, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and molecular pharmacology.

The core structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate consists of an isoindole scaffold, which is a fused bicyclic system containing a benzene ring and a five-membered nitrogen-containing ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile platform for medicinal chemistry modifications. The presence of a dioxo (ketone) group at the 1-position and an ester moiety at the 3-position further enhances its reactivity and potential biological activity.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel bioactive molecules. The chlorophenyl substituent at the 3-position introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, facilitating further derivatization. Additionally, the methylbutanoate side chain provides a flexible alkyl chain that can influence both the solubility and binding affinity of the molecule.

In recent years, there has been growing interest in isoindole derivatives due to their demonstrated biological activities across multiple therapeutic areas. Studies have shown that isoindole-based compounds can exhibit properties such as kinase inhibition, anti-inflammatory effects, and even potential applications in neurodegenerative diseases. The specific arrangement of functional groups in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate suggests that it may interact with biological targets in unique ways, making it an attractive candidate for further investigation.

Current research in chemical biology increasingly emphasizes the importance of structure-based drug design, where computational modeling and high-throughput screening are employed to identify promising candidates. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate, particularly its rigid heterocyclic core and diverse functional groups, make it an ideal candidate for such approaches. By leveraging advanced computational techniques, researchers can predict potential binding interactions and optimize the molecule for enhanced efficacy.

The synthesis of this compound also presents an opportunity for methodological innovation. The construction of the isoindole core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the necessary carbon-carbon bonds within the heterocyclic system. Furthermore, the introduction of the ester group and chlorophenyl substituent necessitates careful selection of reagents and catalysts to minimize side reactions and maximize product integrity.

From a pharmacological perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate holds promise as a lead compound for developing new therapeutics. Its ability to modulate biological pathways suggests potential applications in treating conditions such as cancer, inflammation, or neurological disorders. Preclinical studies are essential to validate these hypotheses by evaluating its pharmacokinetic properties, toxicity profile, and mechanism of action. Collaborative efforts between synthetic chemists and biologists will be crucial in translating this compound from bench to bedside.

The growing emphasis on personalized medicine also underscores the importance of exploring diverse chemical scaffolds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate. By understanding how different structural features influence biological activity, researchers can tailor molecules to specific patient populations or disease subtypes. This approach aligns with broader trends in pharmaceutical development toward more targeted and effective treatments.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-(2-chlorophenyl)-2-methylbutanoate (CAS No. 2248307–29–9) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features and promising biological activities make it a compelling target for further research. As methodologies in synthetic chemistry and computational biology continue to evolve,this molecule is poised to contribute valuable insights into therapeutic development across multiple disciplines.

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